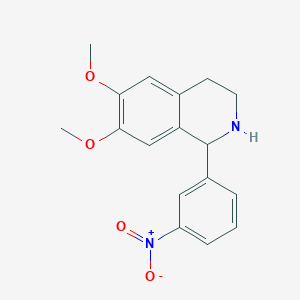![molecular formula C14H17NO2 B11104378 N-(4-methoxyphenyl)spiro[2.3]hexane-1-carboxamide](/img/structure/B11104378.png)
N-(4-methoxyphenyl)spiro[2.3]hexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)spiro[2.3]hexane-1-carboxamide is a synthetic organic compound characterized by a spirocyclic structure. This compound features a spiro[2.3]hexane core, which is a bicyclic system where two rings share a single atom, and a carboxamide functional group attached to a 4-methoxyphenyl moiety. The unique structural attributes of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)spiro[2.3]hexane-1-carboxamide typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[2.3]hexane core can be synthesized through a cyclization reaction. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by a ring-closing metathesis to form the spirocyclic structure.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction. This involves reacting the spirocyclic intermediate with 4-methoxyphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is typically purified using column chromatography or recrystallization techniques to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)spiro[2.3]hexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed for the reduction of the carboxamide group.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Formation of N-(4-methoxyphenyl)spiro[2.3]hexane-1-amine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(4-methoxyphenyl)spiro[2.3]hexane-1-carboxamide is used as a building block in organic synthesis due to its unique spirocyclic structure. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features make it a candidate for screening in various biological assays to identify potential therapeutic properties.
Medicine
The compound’s potential pharmacological properties are of interest in medicinal chemistry. It is investigated for its ability to interact with biological targets, which could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)spiro[2.3]hexane-1-carboxamide depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)spiro[2.3]hexane-1-amine: Similar structure but with an amine group instead of a carboxamide.
N-(4-hydroxyphenyl)spiro[2.3]hexane-1-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(4-formylphenyl)spiro[2.3]hexane-1-carboxamide: Similar structure but with a formyl group instead of a methoxy group.
Uniqueness
N-(4-methoxyphenyl)spiro[2.3]hexane-1-carboxamide is unique due to its specific combination of a spirocyclic core and a methoxyphenyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its methoxy group can participate in various chemical reactions, and its spirocyclic structure can influence its interaction with biological targets.
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)spiro[2.3]hexane-2-carboxamide |
InChI |
InChI=1S/C14H17NO2/c1-17-11-5-3-10(4-6-11)15-13(16)12-9-14(12)7-2-8-14/h3-6,12H,2,7-9H2,1H3,(H,15,16) |
InChI Key |
ARBZHNBCGNQINX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC23CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(4-chlorophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11104297.png)
![2-{2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-(4-bromophenyl)pyrimidin-4-yl}phenol](/img/structure/B11104298.png)
![9-(4-Chlorophenyl)-6-(9-ethylcarbazol-3-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11104300.png)
![N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11104310.png)

![[(2-phenyl-1H-indene-1,3(2H)-diylidene)bis(nitrilooxy)]bis[(4-chlorophenyl)methanone]](/img/structure/B11104327.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-{(E)-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methylidene}acetohydrazide](/img/structure/B11104328.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B11104342.png)

![1,8,8-Trimethyl-3-(oxiran-2-ylmethyl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11104352.png)
![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11104355.png)
![Imidazo[1,2-b]1,2,4-triazine, 2,3-diphenyl-6-(2-thienyl)-](/img/structure/B11104362.png)
![Propan-2-yl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11104364.png)
![2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide](/img/structure/B11104370.png)
